2-(2-Chlorophenyl)pyrrolidin-3-OL
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Overview
Description
2-(2-Chlorophenyl)pyrrolidin-3-OL is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility . The presence of a chlorophenyl group in the structure of this compound enhances its potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)pyrrolidin-3-OL can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)pyrrolidin-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidines with various functional groups.
Scientific Research Applications
2-(2-Chlorophenyl)pyrrolidin-3-OL has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)pyrrolidin-3-OL involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromophenyl)pyrrolidin-3-OL
- 2-(2-Fluorophenyl)pyrrolidin-3-OL
- 2-(2-Methylphenyl)pyrrolidin-3-OL
Uniqueness
2-(2-Chlorophenyl)pyrrolidin-3-OL is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H12ClNO |
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Molecular Weight |
197.66 g/mol |
IUPAC Name |
2-(2-chlorophenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H12ClNO/c11-8-4-2-1-3-7(8)10-9(13)5-6-12-10/h1-4,9-10,12-13H,5-6H2 |
InChI Key |
PXRWXLZGSNYAHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C1O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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